ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE
Description
Overview of the Phenoxyacetate (B1228835) Compound Class in Organic Chemistry
Phenoxyacetate esters constitute a significant class of organic compounds characterized by a phenoxy group linked to an acetic acid ester. The core structure consists of a phenyl ring connected to an acetate (B1210297) group through an ether linkage. This structural motif is a derivative of phenoxyacetic acid, an O-phenyl derivative of glycolic acid. The versatility of the phenoxyacetate scaffold allows for a wide range of substitutions on the aromatic ring, leading to a vast library of compounds with diverse chemical and physical properties.
The synthesis of phenoxyacetate esters is most commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate, typically ethyl chloroacetate (B1199739), by a phenoxide ion. The phenoxide is generated in situ by treating the corresponding phenol (B47542) with a base. This method is widely applicable and allows for the preparation of both symmetrical and asymmetrical ethers.
Research Significance of Substituted Phenoxyacetate Esters within Chemical Sciences
Substituted phenoxyacetate esters are of considerable interest to the scientific community due to their broad spectrum of biological activities. The nature, position, and number of substituents on the phenyl ring can dramatically influence the compound's properties and biological efficacy. This has led to extensive research into the synthesis and evaluation of various substituted phenoxyacetate esters.
A primary area of significance for this class of compounds is in agriculture, where many derivatives have been developed as herbicides. nih.govderpharmachemica.comsigmaaldrich.com These compounds often act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). derpharmachemica.com This mimicry leads to uncontrolled growth in broad-leaf plants, making them effective as selective herbicides in monocotyledonous crops. nih.gov The ester forms of these herbicides are particularly effective as they can be more readily absorbed by the plant cuticle, after which they are hydrolyzed to the active acidic form. derpharmachemica.com
Beyond their use as herbicides, research has explored the potential of substituted phenoxyacetate esters in medicinal chemistry. Various derivatives have been investigated for a range of biological activities, though this remains a less developed area of application compared to their agricultural uses.
Specific Academic Focus: ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE
Within the broad class of substituted phenoxyacetate esters, this compound serves as a specific example for academic study. This compound features a dimethyl-substituted phenyl ring, which is anticipated to influence its chemical properties and biological activity. The presence of the two methyl groups at the 2 and 5 positions of the phenyl ring is a key structural feature.
While extensive research on a wide array of substituted phenoxyacetates has been conducted, detailed studies focusing specifically on this compound are not as prevalent in the available scientific literature. However, by examining the general properties and synthesis of this class of compounds, as well as the known effects of dimethyl substitution, a comprehensive profile of this specific ester can be constructed.
Structure
3D Structure
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3 |
InChI Key |
ZEVKJPPBNRORJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Chemical and Physical Properties of Ethyl 2 2,5 Dimethylphenoxy Acetate
Molecular Structure and Basic Chemical Data
The molecular structure of ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE is defined by an ethyl acetate (B1210297) group linked to a 2,5-dimethylphenyl group via an ether bond. The systematic IUPAC name for this compound is this compound.
| Property | Value |
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | This compound |
Data sourced from ChemicalBook. nih.gov
Physicochemical Properties
Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2 2,5 Dimethylphenoxy Acetate
Vibrational Spectroscopy Applications for Structural Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound by examining the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy Investigations
The FT-IR spectrum of ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE is expected to exhibit several characteristic absorption bands that confirm its molecular structure. The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the ester. For an aliphatic ester of this type, this sharp and intense peak is predicted to appear in the 1760–1735 cm⁻¹ region. orgchemboulder.comorgchemboulder.com
Another key set of absorptions arises from the C-O bonds. Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretching vibration near 1250 cm⁻¹. youtube.comrockymountainlabs.com The ester functionality contributes additional C-O stretching bands, generally appearing in the 1300-1000 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com Therefore, the spectrum is expected to display a complex pattern in this fingerprint region, confirming the presence of both the ether and ester linkages.
Vibrations associated with the aromatic ring include C-H stretching, which occurs just above 3000 cm⁻¹, and C-C in-ring stretching, which gives rise to moderate to weak absorptions in the 1600–1450 cm⁻¹ range. orgchemboulder.com The aliphatic C-H bonds from the methyl and ethyl groups are expected to produce stretching bands in the 3000–2850 cm⁻¹ region. orgchemboulder.com
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100–3000 | C-H Stretch | Aromatic | Medium-Weak |
| 3000–2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium |
| 1760–1735 | C=O Stretch | Ester | Strong, Sharp |
| 1610–1580 | C=C Stretch | Aromatic Ring | Medium-Weak |
| 1510–1480 | C=C Stretch | Aromatic Ring | Medium-Weak |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |
| 1300–1000 | C-O Stretch | Ester | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy Studies
FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability. youtube.com In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric "ring breathing" vibration, a characteristic feature for substituted benzenes, should produce a strong and sharp band.
The C=O stretch of the ester group, while strong in the IR spectrum, would appear with weaker intensity in the Raman spectrum. researchgate.net Conversely, the C=C stretching vibrations of the aromatic ring and the symmetric C-H stretching of the alkyl groups are typically strong in Raman spectra. The technique is particularly useful for analyzing the skeletal vibrations of the molecule, providing a distinct fingerprint. youtube.comresearchgate.net
Table 2: Predicted FT-Raman Active Modes for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
|---|---|---|---|
| 3100–3000 | Aromatic C-H Stretch | Aromatic | Medium |
| 3000–2850 | Aliphatic C-H Stretch | Aliphatic (CH₃, CH₂) | Strong |
| 1760–1735 | C=O Stretch | Ester | Weak-Medium |
| 1610–1580 | C=C Stretch | Aromatic Ring | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, a distinct set of signals is predicted.
The ethyl group of the ester will produce a characteristic quartet and triplet pattern. The two methylene (B1212753) protons (-O-CH₂-CH₃) are deshielded by the adjacent oxygen and are expected to appear as a quartet around 4.2 ppm. These protons are coupled to the three methyl protons (-O-CH₂-CH₃), which will appear as a triplet around 1.2 ppm. nih.gov
The methylene protons of the acetate (B1210297) group (-O-CH₂-C=O) are situated between an ether oxygen and a carbonyl group. They are not coupled to any other protons and should therefore appear as a singlet, predicted to be in the range of 4.5-4.7 ppm. nih.gov
The two methyl groups attached to the aromatic ring are in different electronic environments and are expected to appear as two distinct singlets in the aromatic methyl region, approximately 2.2-2.4 ppm. chemicalbook.com The three protons on the aromatic ring will appear in the aromatic region (6.7-7.2 ppm). Their specific chemical shifts and coupling patterns (doublets and doublets of doublets) would depend on the electronic effects of the ether and methyl substituents.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl -CH₃ | ~1.2 | Triplet (t) | 3H |
| Aromatic -CH₃ (C2) | ~2.3 | Singlet (s) | 3H |
| Aromatic -CH₃ (C5) | ~2.2 | Singlet (s) | 3H |
| Ethyl -CH₂- | ~4.2 | Quartet (q) | 2H |
| Acetate -CH₂- | ~4.6 | Singlet (s) | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. This compound has 12 carbon atoms, all of which are expected to be chemically distinct, thus producing 12 unique signals.
The most downfield signal will be from the carbonyl carbon of the ester group, typically appearing in the 168-175 ppm range. libretexts.orglibretexts.org The six aromatic carbons will resonate between approximately 110 and 160 ppm. The carbon atom directly attached to the ether oxygen (C1) will be the most deshielded among the ring carbons.
The aliphatic carbons will appear in the upfield region of the spectrum. The methylene carbon of the acetate group (-O-CH₂-C=O) is expected around 65-70 ppm. The methylene carbon of the ethyl group (-O-CH₂-CH₃) would be slightly more upfield, around 60-65 ppm. libretexts.orglibretexts.org The two methyl carbons on the aromatic ring will appear near 15-21 ppm, and the terminal methyl carbon of the ethyl group will be the most shielded, appearing around 14 ppm. chemicalbook.com
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| Ester C=O | 168–175 |
| Aromatic C1-O | 155–160 |
| Aromatic C2, C3, C4, C5, C6 | 110–140 |
| Acetate -O-CH₂- | 65–70 |
| Ethyl -O-CH₂- | 60–65 |
| Aromatic -CH₃ (C2) | 18–21 |
| Aromatic -CH₃ (C5) | 15–18 |
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (208.25 g/mol ).
The fragmentation of aromatic esters and ethers follows predictable pathways. A common fragmentation for esters is the cleavage of the bond alpha to the carbonyl group. whitman.educhemistrynotmystery.com Loss of the ethoxy group (-OCH₂CH₃) would generate an acylium ion. Another significant fragmentation pathway involves the cleavage of the ether bond. Cleavage between the aromatic ring and the ether oxygen could lead to a fragment corresponding to the 2,5-dimethylphenoxide radical or cation. libretexts.orgyoutube.com
A McLafferty rearrangement is unlikely due to the lack of a gamma-hydrogen on an appropriate chain. The base peak in the spectrum would likely result from a stable fragment, such as the one formed by the cleavage of the C-O bond of the ester or the loss of the entire ethyl acetate side chain.
Table 5: Predicted Key Fragments in the Mass Spectrum
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 208 | [M]⁺ | Molecular Ion |
| 163 | [M - OCH₂CH₃]⁺ | Alpha cleavage at ester |
| 121 | [C₈H₉O]⁺ | Cleavage of ether bond (2,5-dimethylphenoxy fragment) |
| 105 | [C₇H₅O]⁺ | Further fragmentation of phenoxy-related ions |
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a powerful technique used to determine the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion. In a typical EIMS experiment, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M+•). This ion and its subsequent fragments are then separated by their mass-to-charge ratio (m/z).
For this compound, with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol , the EIMS spectrum would be expected to show a molecular ion peak at m/z 208. However, specific EIMS data, including the relative abundance of the molecular ion and the fragmentation pattern, are not publicly available. The fragmentation would likely involve characteristic losses, such as the ethoxy group (-OC2H5), the ethyl group (-C2H5), or cleavage of the ether bond, which would provide valuable information for structural elucidation.
Table 1: Predicted EIMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]+• | [C12H16O3]+• | 208 |
| [M - C2H5]+ | [C10H11O3]+ | 179 |
| [M - OC2H5]+ | [C10H11O2]+ | 163 |
Note: This table is based on general principles of mass spectrometry and does not represent published experimental data.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas.
For this compound, an HRMS analysis would yield a precise mass measurement of the molecular ion. This data would confirm the elemental composition as C12H16O3. Despite its importance for unambiguous identification, specific HRMS data for this compound has not been reported in the reviewed literature.
Chromatographic Purity Assessment and Separation Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. A validated HPLC method is essential for determining the purity of a substance like this compound and for its quantitative analysis in various matrices.
The development of an HPLC method for this compound would involve optimizing several parameters, including the stationary phase (e.g., a C18 column), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), the flow rate, and the detector wavelength (likely in the UV region, as the phenoxy group is a chromophore). However, a specific, validated HPLC method for the quantitative analysis of this compound, including details on linearity, accuracy, and precision, is not described in the available scientific literature.
Table 2: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: This table represents a typical starting point for method development and is not based on published experimental data for this specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal technique for assessing the purity of volatile and semi-volatile compounds and for identifying and monitoring potential degradation products.
Given the expected volatility of this compound, GC-MS would be a suitable analytical method. The gas chromatogram would provide information on the retention time of the compound, which is characteristic under specific conditions, and would also reveal the presence of any impurities. The mass spectrometer would then provide mass spectra for the parent compound and any detected impurities, aiding in their identification. As with the other techniques, specific GC-MS methods and data for the analysis of this compound and its potential degradation products are not available in the public domain.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Quantum Chemical and Computational Investigations of Ethyl 2 2,5 Dimethylphenoxy Acetate
Density Functional Theory (DFT) Calculations for Molecular Architecture and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set like 6-311++G(d,p), have been effectively employed to analyze molecules similar to Ethyl 2-(2,5-dimethylphenoxy)acetate. researchgate.net These calculations provide a robust framework for understanding its geometry, vibrational modes, and electronic characteristics.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the related compound EBDA, DFT calculations have been used to optimize the molecular structure, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (ester) | ~1.2 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | O-C (ester) | ~1.34 Å |
| Bond Angle | O=C-O | ~124° |
| Bond Angle | Aryl-O-CH2 | ~118° |
| Dihedral Angle | C-C-O-C | Variable (defines conformation) |
Note: The values are typical bond lengths and angles for similar functional groups and are based on general DFT calculation results for phenoxy acetate (B1210297) derivatives.
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be correlated with experimental FT-IR and FT-Raman data to confirm the molecular structure and assign specific vibrational modes to functional groups. researchgate.net
For the EBDA molecule, a good agreement was found between the vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method and the experimental data. researchgate.net Key vibrational modes for the this compound moiety would include the C=O stretching of the ester group, C-O-C stretching of the ether and ester, and various C-H vibrations of the aromatic ring and ethyl group. The correlation between theoretical and experimental spectra validates the accuracy of the computational model. researchgate.net
Table 2: Key Vibrational Frequencies for Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |
|---|---|---|---|
| C=O Stretch | 1740 | ~1750 | Ester carbonyl group |
| Aromatic C=C Stretch | 1595 | ~1600 | Dimethylphenyl ring |
| C-O-C Asymmetric Stretch | 1217 | ~1220 | Ether linkage |
| CH₃ Symmetric Stretch | 2924 | ~2930 | Methyl groups |
Source: Data derived from the spectral investigation of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate. researchgate.net
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. researchgate.net
In phenoxy acetate derivatives, the HOMO is typically localized on the electron-rich dimethylphenoxy ring, while the LUMO is often distributed over the acetate portion or other electron-accepting groups. The analysis of EBDA showed that the HOMO and LUMO orbitals indicate the possibility of intramolecular charge transfer, a process that can influence the molecule's reactivity and pharmaceutical activity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized.
Table 3: Frontier Molecular Orbital Energies for Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.59 |
| LUMO Energy | -1.89 |
| Energy Gap (ΔE) | 4.70 |
Source: Data from the DFT analysis of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.
In a molecule like this compound, the MEP map would show the most negative potential concentrated around the carbonyl oxygen atom of the ester group, making it a primary site for interactions with electrophiles or hydrogen bond donors. The aromatic ring generally exhibits a negative potential above and below the plane due to its π-electron system. Positive potentials are typically found around the hydrogen atoms. Such maps are invaluable for understanding intermolecular interactions and predicting reactivity. researchgate.net
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a compound with its reactivity. These models use computationally derived molecular descriptors to predict reaction rates or equilibrium constants. The quantum chemical parameters discussed in the previous sections serve as the foundational descriptors for building robust QSRR models.
For this compound, descriptors such as:
HOMO and LUMO energies: The energy gap (ΔE) can be correlated with the molecule's kinetic stability and its tendency to participate in chemical reactions.
MEP minima/maxima: The values of the most negative or positive electrostatic potentials can be used to quantify the strength of interactions with electrophiles or nucleophiles.
NBO charges: The partial atomic charges on specific atoms (e.g., the carbonyl carbon or ether oxygen) can be correlated with their susceptibility to reaction.
By developing a regression model that links these descriptors to experimentally observed reactivity data for a series of related phenoxy acetate compounds, a QSRR can be established. This model could then be used to predict the reactivity of new, untested derivatives, thereby guiding synthetic efforts and accelerating the discovery of compounds with desired properties.
Derivation of Computational Descriptors for Reactivity Prediction
No published studies were found that derive or discuss computational descriptors for predicting the reactivity of this compound. Such studies on similar molecules often involve Density Functional Theory (DFT) to calculate parameters like Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, electronegativity, chemical hardness, and electrophilicity index. These descriptors provide insights into the kinetic and thermodynamic stability of a molecule and its potential reaction sites. However, these specific data points are not available for the requested compound.
Theoretical Modeling of Reaction Pathways and Kinetic Parameters
There is no available research on the theoretical modeling of reaction pathways or the calculation of kinetic parameters for reactions involving this compound. This type of investigation would typically employ computational methods to map potential energy surfaces for various reactions, identify transition states, and calculate activation energies and reaction rate constants. Without such studies, any discussion of its reaction mechanisms from a theoretical standpoint would be purely speculative.
Theoretical Studies on Electronic Structure and Reactivity Descriptors
Specific theoretical studies on the electronic structure and reactivity descriptors of this compound are absent from the scientific literature. While it is possible to perform new calculations to determine properties like molecular electrostatic potential (MEP) maps, natural bond orbital (NBO) analysis, and atomic charges, no such data has been previously computed and published for this molecule. These analyses would be crucial for understanding charge distribution, intramolecular interactions, and the electrophilic and nucleophilic sites within the molecule.
Chemical Reactivity and Transformation Mechanisms of Ethyl 2 2,5 Dimethylphenoxy Acetate
Intramolecular and Intermolecular Reaction Pathways in Organic Synthesis
The synthesis of ethyl 2-(2,5-dimethylphenoxy)acetate and related phenoxyacetic acid esters primarily involves intermolecular reactions. A common and effective method is the Williamson ether synthesis, where a phenol (B47542) derivative is reacted with an alpha-halo ester.
Specifically, the synthesis can be achieved by reacting a 2,5-dimethylphenol (B165462) salt with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. google.com The reaction is typically conducted in the presence of a base, like potassium carbonate or sodium hydroxide (B78521), in an inert solvent such as acetone (B3395972) or acetonitrile (B52724). google.comnih.gov The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide from the ethyl haloacetate in an SN2 reaction.
An alternative intermolecular pathway involves the esterification of 2-(2,5-dimethylphenoxy)acetic acid. This can be accomplished using standard esterification methods, such as the Fischer esterification, where the carboxylic acid is heated with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid). Another approach is the activation of the carboxylic acid group using reagents like phosphonitrilic chloride, followed by reaction with the desired alcohol. jocpr.com
While less common for this specific compound, intramolecular reactions are relevant in the chemistry of related aromatic esters. For instance, the Fries rearrangement is an intramolecular reaction where a phenyl ester is rearranged to a hydroxy aryl ketone with an acid catalyst. nih.gov Although this reaction applies to the ester of a phenol rather than a phenoxyacetate (B1228835), it illustrates a potential intramolecular pathway for structurally similar compounds under specific conditions. A photochemical intramolecular pathway, the Norrish-Yang cyclization, has been developed for α-amino esters to form N-heterocycles. chemrxiv.org
Mechanistic Investigations of Ester Hydrolysis and Transesterification Reactions
The ester functional group in this compound is susceptible to hydrolysis and transesterification reactions, which can be catalyzed by either acid or base.
Ester Hydrolysis: Hydrolysis is a primary chemical reaction for phenoxy acid esters in aqueous environments, breaking the ester down into its parent carboxylic acid—2-(2,5-dimethylphenoxy)acetic acid—and ethanol. nih.gov The rate of this reaction is influenced by pH and temperature. nih.gov
Acid-Catalyzed Hydrolysis: This is a reversible process that follows a multi-step mechanism. youtube.com The reaction begins with the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com After a series of proton transfers, the ethanol moiety is protonated, turning it into a good leaving group. The intermediate then collapses, expelling ethanol and, after deprotonation of the carbonyl oxygen, yielding the carboxylic acid and regenerating the acid catalyst. youtube.com Using a large excess of water can shift the equilibrium toward the products. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible. chemistrysteps.com It involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. youtube.combyjus.com This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group. byjus.com The ethoxide ion, being a strong base, then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, forming a carboxylate salt and ethanol. This final deprotonation step is irreversible and drives the reaction to completion. youtube.comchemistrysteps.com
Transesterification Reactions: Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For this compound, this would involve reacting it with a different alcohol (e.g., methanol) to produce mthis compound and ethanol. This reaction can also be catalyzed by acid or base.
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. masterorganicchemistry.com It involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original alcohol (ethanol). masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the new alcohol as the solvent can drive the reaction forward. masterorganicchemistry.com
Base-Catalyzed Transesterification: This process is initiated by a strong base, typically the alkoxide of the alcohol being used for the exchange (e.g., methoxide (B1231860) for methanol). masterorganicchemistry.com The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the original alkoxide (ethoxide) to form the new ester. masterorganicchemistry.com Since the incoming and leaving alkoxides often have similar basicities, the reaction is reversible unless the equilibrium is shifted, for instance by removing the ethanol by-product. biofueljournal.combiofueljournal.com
| Reaction Type | Catalyst | Key Mechanistic Steps | Reversibility | Products |
|---|---|---|---|---|
| Hydrolysis | Acid (e.g., H₂SO₄) | 1. Carbonyl protonation 2. Nucleophilic attack by H₂O 3. Formation of tetrahedral intermediate 4. Elimination of ethanol | Reversible | 2-(2,5-Dimethylphenoxy)acetic acid + Ethanol |
| Hydrolysis (Saponification) | Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻ 2. Formation of tetrahedral intermediate 3. Elimination of ethoxide 4. Irreversible deprotonation of acid | Irreversible | 2-(2,5-Dimethylphenoxy)acetate salt + Ethanol |
| Transesterification | Acid (e.g., H₂SO₄) | 1. Carbonyl protonation 2. Nucleophilic attack by new alcohol (R'OH) 3. Formation of tetrahedral intermediate 4. Elimination of ethanol | Reversible | New ester + Ethanol |
| Transesterification | Base (e.g., NaOR') | 1. Nucleophilic attack by new alkoxide (R'O⁻) 2. Formation of tetrahedral intermediate 3. Elimination of ethoxide | Reversible | New ester + Ethanol |
Photochemical Transformation Pathways of Phenoxyacetate Esters
Phenoxyacetate esters can undergo photochemical degradation in the environment through direct and indirect (photosensitized) pathways. nih.govnih.gov These processes are crucial for the environmental fate of such compounds.
Indirect, or photosensitized, degradation is often a more significant pathway for phenoxyacetates. This process is mediated by other substances in the water, known as photosensitizers, with Dissolved Organic Matter (DOM) being a primary example. nih.gov DOM absorbs solar radiation and transfers the energy to other molecules, generating highly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.govrsc.org
These reactive species then attack and degrade the phenoxyacetate ester. nih.gov The efficiency of this process depends on the properties of both the DOM and the target compound. For instance, hydrophobic interactions between the contaminant and DOM can increase the rate of indirect photodegradation. rsc.org The photochemical properties of DOM can change upon irradiation (photobleaching), which can, in turn, alter the rate of contaminant degradation over time. nih.gov The triplet excited state of DOM (³DOM*) is a key intermediate in the formation of these reactive species. nih.gov
Oxidative Degradation Mechanisms (e.g., reactions with hydroxyl radicals)
Oxidative degradation, particularly through reactions with hydroxyl radicals (•OH), is a major transformation pathway for phenoxyacetic acid esters. nih.gov Hydroxyl radicals are powerful, non-selective oxidants generated during indirect photolysis and in advanced oxidation processes (AOPs). nih.govnih.gov
The reaction of •OH with a molecule like this compound can proceed via several mechanisms:
Electrophilic Addition: The hydroxyl radical can attack the electron-rich aromatic ring, leading to the formation of hydroxylated derivatives.
Hydrogen Abstraction: •OH can abstract hydrogen atoms from the aliphatic parts of the molecule, such as the methyl groups on the ring or the ethyl group of the ester.
Electron Transfer: An electron can be transferred from the molecule to the hydroxyl radical.
The aromatic structure can sometimes hinder the attack of hydroxyl radicals due to electronic repulsion, but the electrophilic attack of •OH is a major reaction for decomposing both aromatic and aliphatic structures. nih.gov These initial reactions lead to a cascade of further oxidation steps, potentially resulting in the cleavage of the ether bond, breaking of the aromatic ring, and ultimately, mineralization to carbon dioxide and water. AOPs that combine UV radiation with oxidants like hydrogen peroxide are often employed for the efficient removal of phenoxy acids from water, as they are highly effective at generating hydroxyl radicals. nih.govresearchgate.net
Strategies for Functional Group Modification via Derivatization
The structure of this compound offers several sites for functional group modification through derivatization, allowing for the synthesis of a wide range of analogs.
Modification of the Ester Group: The ethyl ester is a versatile handle for modification.
Hydrolysis: As discussed, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2,5-dimethylphenoxy)acetic acid. nih.gov
Amidation: The resulting carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride) and then reacted with primary or secondary amines to form amides.
Transesterification: The ethyl ester can be converted to other esters (methyl, propyl, etc.) by reaction with different alcohols under acidic or basic conditions. masterorganicchemistry.com
Modification of the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The existing substituents (two methyl groups and an ether linkage) are ortho-, para-directing and activating.
Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using appropriate reagents and catalysts. google.com For example, chlorination can be performed using chlorine gas with a Lewis acid catalyst. google.com
Nitration and Sulfonation: These classic electrophilic substitution reactions can introduce nitro or sulfonic acid groups onto the ring, further functionalizing the molecule.
Modification via the Phenolic Precursor: Derivatization can also be planned starting from a modified phenol. For example, starting with a halogenated or nitrated 2,5-dimethylphenol and reacting it with ethyl chloroacetate would yield a ring-functionalized version of the final product. google.comnih.gov
These derivatization strategies are fundamental in medicinal chemistry and materials science for creating libraries of related compounds to explore structure-activity relationships. jetir.org
Environmental Fate and Abiotic Transformation of Phenoxyacetate Esters: an Academic Perspective
Abiotic Transformation Processes in Aquatic and Terrestrial Systems
The primary abiotic transformation pathways for phenoxyacetate (B1228835) esters in the environment are hydrolysis and photodegradation, particularly in aquatic systems. In terrestrial environments, sorption to soil and sediment particles also plays a crucial role in their fate and transport.
Hydrolysis: In aquatic environments, the principal chemical reaction initiating the breakdown of phenoxyacetate esters is hydrolysis. nih.gov This process involves the splitting of the ester linkage by water, leading to the formation of the corresponding phenoxyacetic acid and an alcohol. lumenlearning.comlibretexts.orgchemguide.co.ukucalgary.ca The rate of hydrolysis is influenced by the specific chemical structure of the ester, as well as the temperature and pH of the water. nih.gov Generally, the rate of hydrolytic degradation increases with higher temperatures and in alkaline (higher pH) conditions. nih.gov For instance, esters of alkoxylated alcohols tend to hydrolyze more rapidly than esters of aliphatic alcohols. nih.gov While the reaction can be catalyzed by either acids or bases, alkaline hydrolysis is typically faster and irreversible, a process also known as saponification. libretexts.orgchemguide.co.ukucalgary.ca
Photodegradation (Photolysis): Phenoxyacetate esters can also be degraded by sunlight in a process called photodegradation or photolysis. This can occur through two primary mechanisms:
Direct Photodegradation: This happens when the molecule itself absorbs light energy, leading to its chemical decomposition. nih.gov The presence of an aromatic ring in the phenoxyacetate structure allows for the absorption of UV radiation, which can initiate this process. nih.gov
Indirect Photodegradation: This process is mediated by other substances in the water, known as photosensitizers, such as dissolved organic matter (DOM). nih.gov These sensitizers absorb light and produce reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that can then degrade the phenoxyacetate ester. nih.govrsc.org
It has been noted that phenoxy acid esters tend to photodegrade at a slower rate than their corresponding acid forms. nih.gov
Sorption in Terrestrial Systems: In soils and sediments, the fate of phenoxyacetate esters is significantly influenced by sorption, which is the process of adhering to solid particles. After application to soil, various formulations of phenoxy herbicides, including esters, are generally converted to the acid form. researchgate.net The sorption of these compounds is strongly correlated with the organic carbon content of the soil and sediment, with higher organic carbon leading to greater sorption. researchgate.netresearchgate.net Soil pH also plays a critical role; a negative correlation has been observed between pH and the sorption capacity for some esters, meaning that as pH increases, sorption decreases. nih.gov Soil organic matter and iron oxides have been identified as the most relevant sorbents for phenoxy herbicides. researchgate.net
Influence of Environmental Variables on Degradation Kinetics (e.g., pH, light irradiance, dissolved organic carbon)
The rate at which phenoxyacetate esters degrade is highly dependent on several environmental factors. Understanding these influences is critical for predicting their persistence in different environmental compartments.
pH: The pH of the surrounding medium has a profound effect on the hydrolysis rate of phenoxyacetate esters. As a general rule, the rate of hydrolysis increases significantly in alkaline waters. nih.gov For example, the half-life (DT50) of butoxyethyl ester 2,4-D at 28°C is 26 days at a pH of 6, but this is dramatically reduced to just 0.6 hours at a pH of 9. nih.gov However, the effect of pH can vary depending on the specific ester. For 2-ethylhexyl ester 2,4-D at 25°C, the half-life is 99.7 days at pH 5, 48.3 days at pH 7, and 52.2 days at pH 9. nih.gov This indicates a more complex relationship for some structures. In the case of MCPA-EHE (2-ethylhexyl ester MCPA), hydrolysis is negligible between pH 5 and 7, but at pH 9, the half-life is less than 117 hours. nih.gov
Hydrolysis Half-life (DT50) of Selected Phenoxyacetate Esters at Different pH Values
| Compound | Temperature (°C) | pH | Half-life (DT50) |
|---|---|---|---|
| Butoxyethyl ester 2,4-D (2,4-D BEE) | 28 | 6 | 26 days |
| Butoxyethyl ester 2,4-D (2,4-D BEE) | 28 | 9 | 0.6 hours |
| 2-ethylhexyl ester 2,4-D (2,4-D EHE) | 25 | 5 | 99.7 days |
| 2-ethylhexyl ester 2,4-D (2,4-D EHE) | 25 | 7 | 48.3 days |
| 2-ethylhexyl ester 2,4-D (2,4-D EHE) | 25 | 9 | 52.2 days |
| 2-ethylhexyl ester MCPA (MCPA-EHE) | Not Specified | 5-7 | No hydrolysis |
| 2-ethylhexyl ester MCPA (MCPA-EHE) | Not Specified | 9 | < 117 hours |
Light Irradiance: The intensity and spectral distribution of light significantly impact the rate of photodegradation. In shallow and highly sunlit waters, photodegradation can be a major pathway for the decomposition of phenoxy acids. nih.gov The efficiency of this process is dependent on the form of the compound. nih.gov Advanced oxidation processes (AOPs), which often combine UV radiation with other reagents, are being studied for their effectiveness in removing phenoxy acids from water. nih.gov The rate of photodegradation can be influenced by the presence of photosensitizers, and the intensity of the light source is a key factor in experimental setups. For example, studies on phthalic acid esters have utilized 500 W mercury or xenon lamps to simulate solar irradiation. frontiersin.org
Advanced Methodologies for Environmental Persistence Assessment
Standardized Testing and Simulation Studies: The assessment of persistence often begins with standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD). cefic-lri.org These include both screening tests, which evaluate the intrinsic potential of a substance to biodegrade, and higher-tier simulation tests. cefic-lri.org Biodegradation simulation tests are designed to determine the kinetics and transformation products of a substance under more environmentally realistic conditions, such as low concentrations. cefic-lri.org
Weight of Evidence Approach: A modern approach to persistence assessment involves a weight of evidence evaluation, which collates and assesses all relevant information on a substance's degradation. cefic-lri.org This includes data from standard and non-standard biodegradation experiments, as well as information from academic literature. cefic-lri.org
Advanced Analytical and Modeling Tools: Scientific advancements are providing more sophisticated tools for persistence assessment. These include:
Robust analytical methods that allow for the quantification of the parent compound and its metabolites at environmentally relevant concentrations. nih.gov
Methods to understand microbial composition and diversity in test systems to interpret variability between tests. nih.gov
Benchmarking tools and reference substances that allow for the comparison of a test substance against compounds with well-documented degradation profiles. nih.gov
Modeling tools that can predict the likelihood of biotransformation and the potential biochemical pathways. nih.gov
New Approach Methodologies (NAMs): There is a move towards new approach methodologies (NAMs) that aim to overcome the limitations of current persistence assessments, which can be complex and heavily reliant on animal testing. ethz.ch One proposed innovative hazard indicator is the "persistent toxicity equivalents" (PTE), which measures the cumulative toxicity of a sample after it has undergone simulated environmental degradation. ethz.ch This approach integrates the assessment of persistence and toxicity into a high-throughput, animal-free workflow. ethz.ch
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies: Theoretical Frameworks
Theoretical Underpinnings of SAR and QSAR Modeling
Structure-Activity Relationship (SAR) is a qualitative approach that identifies the key chemical features, or pharmacophores, responsible for a molecule's biological activity. It involves systematically altering the molecular structure and observing the corresponding changes in activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) builds upon SAR by establishing a mathematical relationship between the chemical structure and biological activity. researchgate.net The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties. A general form of a QSAR model can be expressed as:
Activity = f (Physicochemical Properties) + error
This mathematical model allows for the prediction of the activity of novel compounds before their synthesis and testing, thereby streamlining the discovery process. researchgate.net
QSAR models can be broadly categorized based on the dimensionality of the molecular descriptors used:
1D-QSAR: Correlates biological activity with global molecular properties such as molecular weight, logP (a measure of lipophilicity), and pKa.
2D-QSAR: Utilizes descriptors derived from the 2D representation of the molecule, including topological indices and molecular connectivity.
3D-QSAR: Employs descriptors that depend on the three-dimensional conformation of the molecule. Prominent 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around a set of aligned molecules and correlate these fields with their biological activities. mdpi.com
The development of a robust QSAR model involves several key steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, development of a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation of the model's predictive power. researchgate.net
Identification of Physicochemical Descriptors and Molecular Features Correlated with Reactivity
For phenoxyacetic acid derivatives, including ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE, their reactivity, particularly their herbicidal activity as auxin mimics, is influenced by a combination of electronic, steric, and hydrophobic properties. QSAR studies on this class of compounds have identified several key physicochemical descriptors that correlate with their biological efficacy.
Lipophilicity: The octanol-water partition coefficient (logP) is a crucial descriptor for phenoxyacetates. It governs the compound's ability to penetrate the waxy cuticle of plants and reach its target site. A study on a series of phenoxyacetic acid-derived congeners demonstrated the importance of lipophilicity in their biological properties. nih.gov
Electronic Effects: The electronic properties of substituents on the phenyl ring significantly impact the molecule's interaction with its biological target. The Hammett substitution constant (σ) is often used to quantify the electron-withdrawing or electron-donating nature of these substituents. Electron-withdrawing groups can influence the acidity of the carboxylic acid moiety (or its ester derivative after hydrolysis), which is critical for its auxin-like activity. nih.gov
A study on phenoxyacetic acid derivatives highlighted the significance of descriptors such as molar weight (MW), topological polar surface area (TPSA), and polarizability (α) in determining their biological efficacy. nih.gov The table below presents a selection of these descriptors for a series of phenoxyacetic acid congeners, illustrating the range of physicochemical properties within this class of compounds.
| Compound | Structure | Molar Weight (g/mol) | TPSA (Ų) | Polarizability (α, ų) |
|---|---|---|---|---|
| Phenoxyacetic acid | 152.15 | 46.53 | 15.41 | |
| 4-Chlorophenoxyacetic acid | 186.59 | 46.53 | 16.26 | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 221.04 | 46.53 | 17.11 | |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | 200.62 | 46.53 | 17.96 |
Data sourced from a study on phenoxyacetic acid-derived congeners. nih.gov
Application of QSAR in the Rational Design of Related Chemical Entities
QSAR models, particularly 3D-QSAR approaches like CoMFA and CoMSIA, are powerful tools for the rational design of new chemical entities with improved activity and selectivity. researchgate.net By visualizing the results of a 3D-QSAR analysis as contour maps, chemists can identify regions around the molecule where modifications are likely to enhance or diminish biological activity.
Steric Contour Maps: These maps indicate regions where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow) for optimal activity.
Electrostatic Contour Maps: These maps highlight areas where positive charge (blue contours) or negative charge (red contours) is beneficial for activity.
Hydrophobic and Hydrogen Bonding Maps (in CoMSIA): These provide further insights into the importance of hydrophobic interactions and hydrogen bond donor/acceptor groups for receptor binding.
For instance, in the rational design of novel herbicides, a 3D-QSAR model could be built using a series of known phenoxyacetate (B1228835) herbicides. The resulting contour maps might suggest that a bulky, hydrophobic group at a specific position on the phenyl ring would enhance binding to the auxin receptor. Conversely, a negatively charged group in another region might be predicted to be detrimental.
This information guides the synthesis of new derivatives. For example, based on the model's predictions, a chemist might design a new phenoxyacetate with a trifluoromethyl group at a position where a bulky, electron-withdrawing substituent is favored. The synthesized compound's activity is then tested, and the results are used to refine the QSAR model in an iterative process of design, synthesis, and testing.
A study on the design of novel antifungal compounds based on a quinoxaline-2-oxyacetate hydrazide scaffold provides a practical example of this approach. A 3D-QSAR analysis of a series of these compounds provided insights that guided the design and optimization of new, more potent antifungal agents. nih.gov Similarly, CoMFA and CoMSIA studies on a series of anticancer agents were used to analyze the structural features influencing their activity, leading to suggestions for the design of more potent analogs. mdpi.com This same methodology can be applied to the rational design of phenoxyacetate herbicides related to this compound.
Future Research Directions and Emerging Methodologies for Ethyl 2 2,5 Dimethylphenoxy Acetate
Integration of Machine Learning and Artificial Intelligence in Reactivity Prediction and Synthesis Planning
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis by offering powerful tools for prediction and planning. researchgate.net For Ethyl 2-(2,5-dimethylphenoxy)acetate, these technologies can be leveraged to overcome traditional trial-and-error approaches, leading to more efficient and sustainable synthetic routes.
Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic procedures with high accuracy. chemai.iochemcopilot.com By analyzing the structural features of reactants and reagents, these models can forecast product formation, yield, and even potential side reactions. researchgate.netchemai.io For the synthesis of this compound, which is typically prepared via Williamson ether synthesis or other esterification methods, AI can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. google.comnih.gov
Table 1: Applications of AI/ML in the Synthesis of this compound
| Application Area | Potential Benefits |
|---|---|
| Reactivity Prediction | - Predict reaction outcomes and yields. researchgate.netchemai.io - Identify potential side products. chemcopilot.com - Screen for optimal reaction conditions. nih.gov |
| Synthesis Planning | - Propose novel and efficient synthetic routes. youtube.com - Identify cost-effective and sustainable starting materials. - Automate aspects of experimental design. youtube.com |
| Mechanism Elucidation | - Uncover complex reaction mechanisms. nih.gov - Identify key intermediates and transition states. |
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and control. Advanced spectroscopic techniques that allow for in situ monitoring provide a real-time window into the reacting system, offering valuable insights that are often missed with traditional offline analysis. spectroscopyonline.commt.com
For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed for real-time monitoring. mt.comfu-berlin.de These non-destructive methods can track the concentration of reactants, intermediates, and products throughout the course of the reaction. spectroscopyonline.com This allows for the precise determination of reaction kinetics, the identification of transient intermediates, and the early detection of any deviations from the expected reaction pathway. spectroscopyonline.comirb.hr
In situ monitoring is particularly beneficial for reactions that are sensitive to changes in conditions or involve unstable intermediates. spectroscopyonline.com The real-time data generated can be used to build more accurate kinetic models and to optimize reaction parameters for improved efficiency and safety. For instance, monitoring the formation of the ether linkage or the ester group in the synthesis of this compound can provide immediate feedback on the effectiveness of the chosen catalyst and reaction conditions. mt.com
Exploration of Novel Catalytic Systems for Efficient Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and sustainability. The development of novel catalytic systems is a key area of research for improving the synthesis of esters like this compound.
Recent advancements have focused on creating more environmentally friendly and reusable catalysts. For ester synthesis, researchers are exploring innovative catalysts such as bimetallic oxide clusters, which have demonstrated high catalytic activity in cross-dehydrogenative coupling reactions using oxygen as a green oxidant. labmanager.com Another promising area is the development of graphitic carbon nitride-supported dual-metal-ion catalysts, which offer enhanced efficiency and selectivity in cross-coupling reactions. sciencedaily.com
Table 2: Comparison of Catalytic Systems for Ester Synthesis
| Catalyst Type | Advantages | Potential Application for this compound Synthesis |
|---|---|---|
| Homogeneous Catalysts | - High activity and selectivity. | - Traditional acid or base catalysis for esterification. |
| Heterogeneous Catalysts | - Easy separation and reusability. sciencedaily.com - Improved stability. | - Solid acid catalysts for cleaner production. |
| Bimetallic Oxide Clusters | - High efficiency with green oxidants like O₂. labmanager.com | - Greener alternative for C-O bond formation. labmanager.com |
| Dual-Metal-Ion Catalysts | - Enhanced selectivity and efficiency. sciencedaily.com - Dynamic and adaptable during reactions. sciencedaily.com | - Precise control over the synthesis process. |
Development of Predictive Models for Environmental Behavior of Phenoxyacetate (B1228835) Esters
Understanding the environmental fate of chemical compounds is essential for assessing their potential impact on ecosystems. Predictive models play a crucial role in estimating the persistence, mobility, and degradation of substances like phenoxyacetate esters in the environment. researchgate.net
The environmental behavior of this compound is governed by processes such as biodegradation, hydrolysis, photolysis, and sorption to soil and sediment. fera.co.ukcefic-lri.org Predictive environmental fate models use a compound's physicochemical properties to simulate its distribution and transformation in various environmental compartments, including water, soil, and air. researchgate.net
These models can help to identify potential risks associated with the release of phenoxyacetate esters into the environment and can guide the development of more environmentally benign alternatives. enviresearch.com By simulating the degradation pathways and half-lives of these compounds, researchers can better understand their long-term environmental impact. fera.co.uk This information is vital for regulatory agencies and chemical manufacturers to ensure the safe and sustainable use of these substances. confex.com
Q & A
Basic: What synthetic strategies optimize the yield of ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE, considering steric and electronic effects of substituents?
Methodological Answer:
The synthesis typically involves esterification of 2,5-dimethylphenoxyacetic acid under reflux with a strong base (e.g., NaOH) and ethanol. Due to the electron-donating methyl groups on the aromatic ring, the acidity of the phenolic hydroxyl group is reduced, necessitating harsher conditions (e.g., prolonged reflux at 80–100°C for 4–6 hours). To improve yields:
- Use sulfuric acid as a catalyst to enhance protonation of the carbonyl oxygen.
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) to avoid over-esterification.
- Adjust the pH to 5–6 during purification to precipitate impurities while retaining the product in solution, followed by recrystallization from ethanol .
Advanced: How do reaction conditions influence the formation of byproducts during derivatization of this compound into 1,3,4-oxadiazole analogs?
Methodological Answer:
Derivatization into 1,3,4-oxadiazole-thiols (e.g., compound 4 in ) requires careful control of nucleophilic substitution and cyclization. Key considerations:
- Electrophilicity of Carbonyl Carbon : Use reflux with hydrazine to form the hydrazide intermediate, as the low electrophilicity of the ester carbonyl demands prolonged heating.
- pH-Dependent Cyclization : Conduct cyclization in a basic medium (e.g., NaOH/ethanol) to deprotonate the thiol group, but filter the product under mildly acidic conditions (pH 5–6) to avoid salt formation and maximize yield.
- Byproduct Mitigation : Characterize byproducts (e.g., disulfide dimers) via HPLC-MS and optimize stoichiometry of CS₂ to minimize unwanted coupling .
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Partition the crude product between dichloromethane and water to remove polar impurities.
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity crystals. Cooling gradients (0°C to −20°C) enhance crystal formation.
- Column Chromatography : For complex mixtures, employ silica gel columns with a gradient of hexane:ethyl acetate (8:2 to 6:4). Monitor fractions by FT-IR for ester C=O stretches (~1740 cm⁻¹) .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to compute the electrophilicity index (ω) of the ester carbonyl group. Methyl substituents lower ω due to electron donation, correlating with slower reaction kinetics.
- Transition State Analysis : Model the energy barrier for nucleophilic attack (e.g., by hydrazine) using B3LYP/6-31G(d) basis sets. Compare with experimental activation energies derived from Arrhenius plots.
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess stabilization of transition states .
Basic: What spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.7–7.1 ppm, doublet patterns from methyl groups) and ester carbonyl (δ 170–175 ppm).
- FT-IR : Confirm ester C=O (1740 cm⁻¹) and ether C-O (1240 cm⁻¹) stretches.
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₆O₃: 208.1099).
- XRD : For crystalline batches, determine crystal packing and hydrogen bonding motifs .
Advanced: How do structural modifications (e.g., halogenation) of the phenoxy ring alter the biological activity of this compound derivatives?
Methodological Answer:
- SAR Studies : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position of the phenoxy ring to enhance electrophilicity and interaction with biological targets (e.g., enzymes).
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays. Chlorinated analogs (e.g., ETHYL 2-(2,4-DICHLORO-5-...) show 2–3× higher IC₅₀ values compared to methyl-substituted derivatives.
- LogP Analysis : Measure partition coefficients to correlate lipophilicity with membrane permeability (e.g., Caco-2 cell models) .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Exothermic Reactions : Use jacketed reactors with controlled cooling during esterification to prevent thermal runaway.
- Solvent Recovery : Implement distillation systems to recycle ethanol, reducing waste.
- Reproducibility : Standardize stirring rates (500–600 rpm) and inert gas (N₂) purging to ensure consistent yields across batches .
Advanced: How does polymorphism affect the physicochemical properties of this compound salts?
Methodological Answer:
- Polymorph Screening : Recrystallize hydrochloride salts under varying conditions (e.g., acetone/water vs. ethanol) to isolate Forms A and B.
- DSC/TGA : Compare melting points and thermal stability. Form A may exhibit a 5°C higher melting point than Form B.
- Solubility Studies : Use shake-flask methods to measure aqueous solubility; metastable forms (e.g., Form F in ) show 30% higher solubility at 25°C, critical for bioavailability .
Basic: How can researchers resolve contradictions in reported yields for this compound synthesis?
Methodological Answer:
- Variable Factors : Re-examine reaction parameters (e.g., base strength, solvent purity) across studies. For example, using anhydrous vs. 95% ethanol alters proton availability.
- Statistical DoE : Apply a factorial design to test interactions between temperature, time, and catalyst concentration.
- HPLC Purity Checks : Quantify unreacted starting material; yields >85% require ≥99% conversion of 2,5-dimethylphenol .
Advanced: What catalytic systems improve the enantioselective synthesis of chiral analogs of this compound?
Methodological Answer:
- Chiral Ligands : Use (R)-BINAP with Pd/C for asymmetric hydrogenation of prochiral intermediates (e.g., α,β-unsaturated esters).
- Enzymatic Resolution : Lipase-catalyzed transesterification (e.g., CAL-B) selectively hydrolyzes one enantiomer, achieving >90% ee.
- Kinetic Resolution : Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
